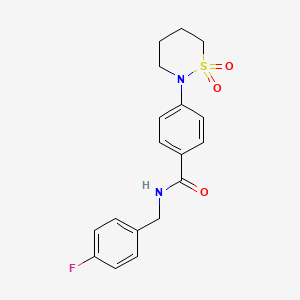
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(4-fluorobenzyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,1-Dioxido-1,2-thiazinan-2-yl)-N-(4-fluorobenzyl)benzamide is a synthetic organic compound characterized by a benzamide core substituted with a 4-fluorobenzyl group and a 1,2-thiazinan-2-yl moiety with a sulfone functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(4-fluorobenzyl)benzamide typically involves multiple steps:
Formation of the 1,2-thiazinane ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Oxidation to the sulfone: The 1,2-thiazinane ring is then oxidized to introduce the sulfone group, often using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Benzamide formation: The benzamide core is synthesized through the reaction of a benzoyl chloride derivative with an amine.
Substitution with 4-fluorobenzyl group: The final step involves the substitution of the benzamide with a 4-fluorobenzyl group, typically using a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, efficiency, and cost-effectiveness. This might involve continuous flow chemistry techniques, use of more robust catalysts, and optimization of reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo further oxidation, particularly at the sulfur atom, potentially forming sulfoxides or other higher oxidation states.
Reduction: Reduction reactions can target the sulfone group, converting it back to the thioether or sulfide form.
Substitution: The benzamide and benzyl groups can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Hydrolysis: The amide bond in the benzamide core can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkoxides, amines, thiols.
Acids and bases: Hydrochloric acid, sodium hydroxide.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Thioethers, sulfides.
Substitution products: Various substituted benzamides and benzyl derivatives.
Hydrolysis products: Carboxylic acids, amines.
科学的研究の応用
Chemistry
In chemistry, this compound can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in synthetic organic chemistry.
Biology
Biologically, the compound may exhibit interesting interactions with biological macromolecules due to its structural features. It could be used in studies investigating enzyme inhibition, receptor binding, or as a probe in biochemical assays.
Medicine
In medicinal chemistry, 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(4-fluorobenzyl)benzamide might be explored for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in areas such as anti-inflammatory, antimicrobial, or anticancer research.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals. Its stability and reactivity profile make it suitable for various applications in chemical manufacturing.
作用機序
The mechanism of action of 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(4-fluorobenzyl)benzamide would depend on its specific application. Generally, the compound could interact with molecular targets such as enzymes, receptors, or nucleic acids. The sulfone group may enhance binding affinity through hydrogen bonding or electrostatic interactions, while the fluorobenzyl group could increase lipophilicity, aiding in membrane permeability.
類似化合物との比較
Similar Compounds
4-(1,1-Dioxido-1,2-thiazinan-2-yl)-N-benzylbenzamide: Lacks the fluorine substitution, potentially altering its biological activity and chemical reactivity.
N-(4-Fluorobenzyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide: Similar structure but different substitution pattern, which could affect its pharmacokinetic properties.
4-(1,1-Dioxido-1,2-thiazinan-2-yl)-N-(4-chlorobenzyl)benzamide: Chlorine substitution instead of fluorine, which might influence its electronic properties and reactivity.
Uniqueness
The presence of both the sulfone group and the 4-fluorobenzyl substitution makes 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(4-fluorobenzyl)benzamide unique. The sulfone group can enhance binding interactions and stability, while the fluorobenzyl group can improve membrane permeability and metabolic stability, potentially leading to better pharmacological profiles compared to similar compounds.
特性
IUPAC Name |
4-(1,1-dioxothiazinan-2-yl)-N-[(4-fluorophenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3S/c19-16-7-3-14(4-8-16)13-20-18(22)15-5-9-17(10-6-15)21-11-1-2-12-25(21,23)24/h3-10H,1-2,11-13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PODRABOTLQLBOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)C(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(E)-N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B2696900.png)
![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-2-chloroacetamide](/img/structure/B2696901.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide](/img/structure/B2696902.png)
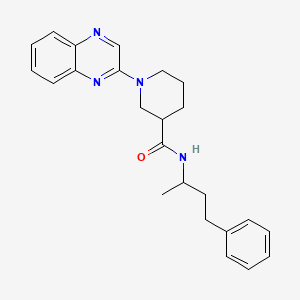
![6-hydroxy-11-methyl-13-thiophen-2-yl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(13),2(7),5,9,11-pentaen-4-one](/img/structure/B2696908.png)
![2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-ethyl-N-(m-tolyl)acetamide](/img/structure/B2696909.png)
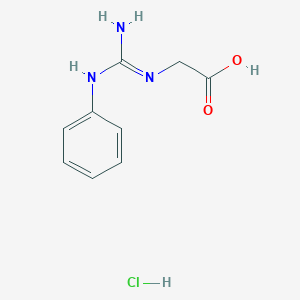
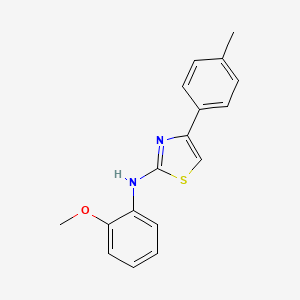
![Ethyl 2-({2-[(3-nitrophenyl)methylene]hydrazino}carbonyl)-3-{[3-(trifluoromethyl)anilino]carbonyl}cyclopropanecarboxylate](/img/structure/B2696915.png)
![N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2696916.png)
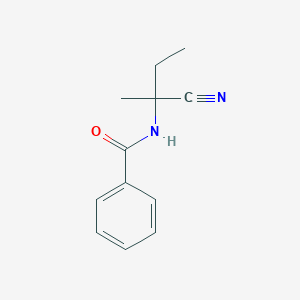
![1-(2-Chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)imidazolidin-2-one](/img/structure/B2696920.png)
![N-(2-fluorophenyl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamide](/img/structure/B2696921.png)

